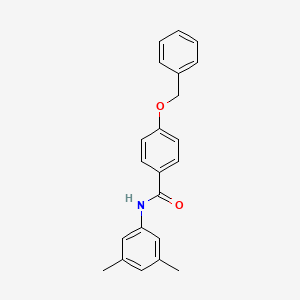
4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide is a synthetic compound that has been widely used in scientific research. This compound is also known as BDBOB and has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BDBOB is not fully understood. However, it has been proposed that BDBOB inhibits the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which play a role in inflammation and cancer progression. BDBOB also inhibits the replication of viruses by interfering with their entry into host cells or their replication cycle.
Biochemical and Physiological Effects
BDBOB has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that BDBOB inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. BDBOB has also been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Additionally, BDBOB has been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
BDBOB has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities and has high purity. BDBOB has also been found to exhibit low toxicity in vitro and in vivo studies. However, BDBOB has some limitations as well. It has poor solubility in water, which can limit its use in certain experimental setups. Additionally, the mechanism of action of BDBOB is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on BDBOB. One potential area of research is the investigation of its anti-inflammatory properties in vivo. Additionally, the potential of BDBOB as a cancer therapy needs to be further explored in animal models. Further studies are also needed to understand the mechanism of action of BDBOB and its potential as an antiviral agent. Finally, the synthesis of BDBOB derivatives with improved solubility and potency can be explored.
Conclusion
In conclusion, BDBOB is a synthetic compound that has been widely used in scientific research. It exhibits several biochemical and physiological effects, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of BDBOB involves the reaction of 4-hydroxy-N-(3,5-dimethylphenyl)benzamide with benzyl bromide in the presence of a base. BDBOB has several advantages for lab experiments, including its high purity and low toxicity. However, its poor solubility in water and the limited understanding of its mechanism of action are some of its limitations. There are several future directions for research on BDBOB, including the investigation of its anti-inflammatory and anticancer properties in vivo, its potential as an antiviral agent, and the synthesis of BDBOB derivatives with improved solubility and potency.
Méthodes De Synthèse
The synthesis of BDBOB involves the reaction of 4-hydroxy-N-(3,5-dimethylphenyl)benzamide with benzyl bromide in the presence of a base. The reaction takes place in an organic solvent, such as DMF or DMSO, and the product is obtained by precipitation or chromatography. The purity of the product is determined by HPLC or NMR spectroscopy.
Applications De Recherche Scientifique
BDBOB has been used in several scientific research studies, including the investigation of its anti-inflammatory, anticancer, and antiviral properties. BDBOB has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can help in reducing inflammation. Additionally, BDBOB has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. BDBOB has also been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-12-17(2)14-20(13-16)23-22(24)19-8-10-21(11-9-19)25-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLHMFIKELWDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzyloxy)-N-(3,5-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-chloro-3-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160024.png)
![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
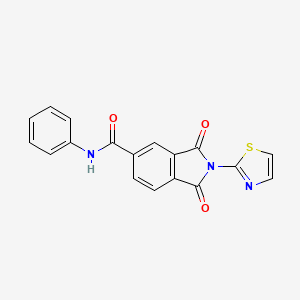
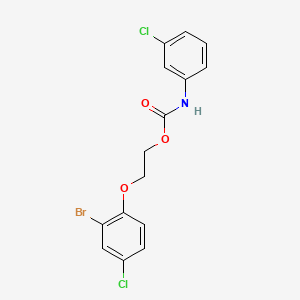
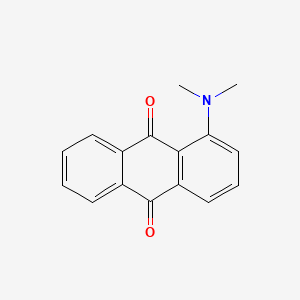
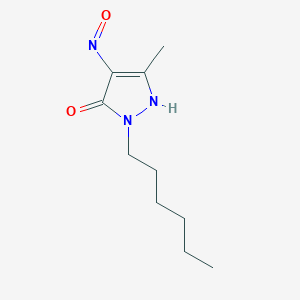
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)
![2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5160096.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-phenylacetamide](/img/structure/B5160118.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)
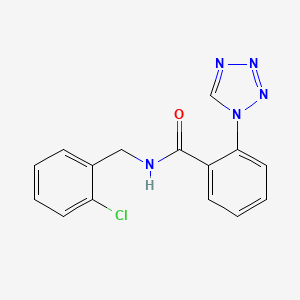
![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)